molecular formula C16H25NO B311350 N-(3,4-dimethylphenyl)-2-ethylhexanamide

N-(3,4-dimethylphenyl)-2-ethylhexanamide

Cat. No.: B311350
M. Wt: 247.38 g/mol
InChI Key: OTDYHUFOLWOYRA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,4-dimethylphenyl group attached to a branched 2-ethylhexanamide chain. The compound’s structure combines aromatic and aliphatic moieties, with the dimethyl substituents on the phenyl ring influencing electronic and steric properties.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

OTDYHUFOLWOYRA-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact molecular interactions. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Applications Source
N-(3,4-Dimethylphenyl)-2-ethylhexanamide Methyl (3,4) Enhanced lipophilicity; potential pesticidal use (inferred) -
N-(3,4-Dichlorophenyl)propanamide (Propanil) Chloro (3,4) Herbicidal activity (electron-withdrawing Cl improves reactivity)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide Methoxy (3,4) Increased solubility due to electron-donating OCH₃ groups
N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide (BTS 27271-HCl) Methyl (2,4) Pesticidal application (steric effects alter target binding)

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) and chloro (electron-withdrawing) substituents modulate the aromatic ring’s electronic density. For instance, propanil’s Cl groups enhance electrophilic reactivity, crucial for herbicidal action , while dimethyl groups in the target compound may improve membrane permeability due to increased lipophilicity.
  • Substituent Position : 3,4-Dimethyl substitution (target compound) vs. 2,4-dimethyl (BTS 27271-HCl) alters steric hindrance. The 3,4 configuration may allow more efficient interaction with planar biological targets compared to ortho-substituted analogs .

Amide Chain Modifications

The alkyl chain in amides influences solubility, stability, and bioactivity:

Compound Name Amide Chain Structure Implications Source
This compound Branched 2-ethylhexanamide High lipophilicity; potential slow degradation -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide Extended chain with heterocycle Reduced solubility due to bulky benzoisoquinolinyl group
N-(3,4-Dichlorophenyl)propanamide (Propanil) Short propanamide chain Rapid systemic translocation in plants

Key Findings :

  • Chain Length and Branching : The 2-ethylhexanamide chain in the target compound introduces branching, which may enhance metabolic stability compared to linear chains (e.g., propanil) .
  • Functional Groups: Bulky groups (e.g., benzoisoquinolinyl in ) reduce solubility but may increase target specificity.

Analytical and Structural Validation Methods

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the three-dimensional structures of these compounds. For example, SHELXL’s refinement capabilities enable precise determination of substituent conformations and hydrogen-bonding interactions, which are vital for SAR studies .

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